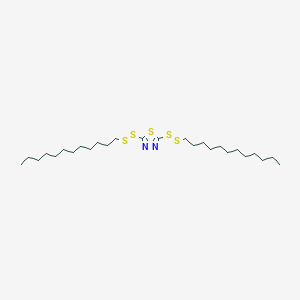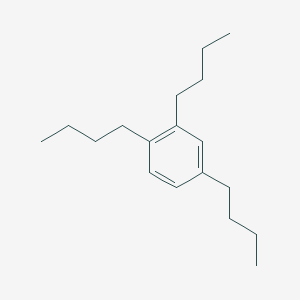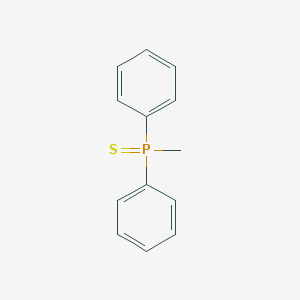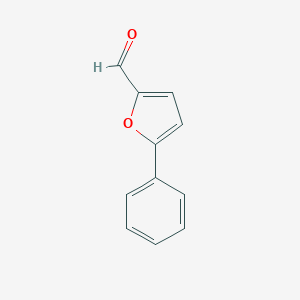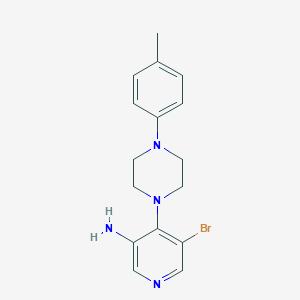
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of piperazine and is commonly used in the synthesis of various organic compounds.
Scientific Research Applications
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- has various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have potential as an antitumor agent, and research is ongoing to explore its potential as a treatment for various types of cancer. Additionally, this compound has been shown to have potential as an anti-inflammatory agent and a potential treatment for Alzheimer's disease.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- is not fully understood. However, research has shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- in lab experiments is its potential as an antitumor agent. This compound has been shown to have the ability to inhibit the growth of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound.
Future Directions
There are various future directions for research involving Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)-. One potential direction is to explore its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to determine the safety and efficacy of this compound as an antitumor agent. Furthermore, research is needed to determine the potential side effects of this compound and its potential interactions with other drugs.
Synthesis Methods
The synthesis of Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)- can be achieved through a multistep process. The first step involves the reaction of 3-amino-5-bromo-4-pyridinecarboxamide with p-toluenesulfonyl chloride in the presence of a base. This reaction gives rise to 3-amino-5-bromo-4-pyridyl-p-toluenesulfonamide. In the second step, this compound is reacted with piperazine in the presence of a base to give Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-(p-tolyl)-.
properties
CAS RN |
14549-72-5 |
|---|---|
Molecular Formula |
C16H19BrN4 |
Molecular Weight |
347.25 g/mol |
IUPAC Name |
5-bromo-4-[4-(4-methylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H19BrN4/c1-12-2-4-13(5-3-12)20-6-8-21(9-7-20)16-14(17)10-19-11-15(16)18/h2-5,10-11H,6-9,18H2,1H3 |
InChI Key |
IBAXMBJWBAUBDE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3N)Br |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3N)Br |
Other CAS RN |
14549-72-5 |
synonyms |
5-Bromo-4-[4-(4-methylphenyl)-1-piperazinyl]-3-pyridinamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




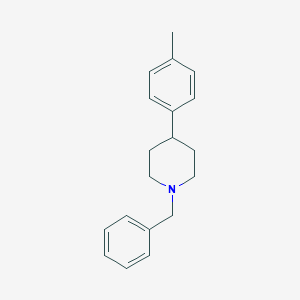
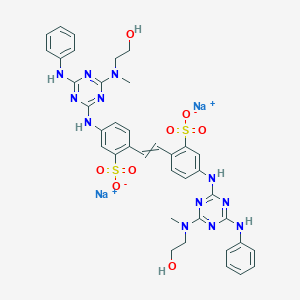
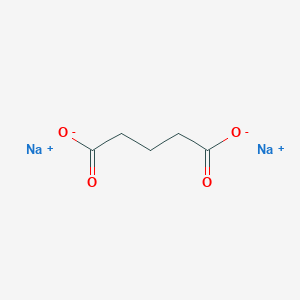



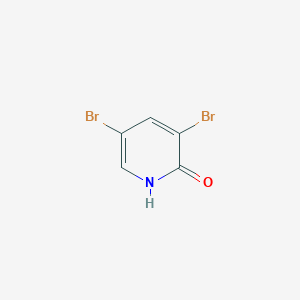
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)
